3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for various applications, including as energetic materials and potential therapeutic agents . They can be synthesized through various methods, including reactions involving norbornene-condensed 2-thioxopyrimidin-4-ones .
Synthesis Analysis
The synthesis of related compounds often involves reactions with variously functionalized hydrazonoyl chlorides . For example, a family of energetic salts based on 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium were prepared by reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, thermal retro Diels–Alder (RDA) reactions have been used to produce target compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. For instance, some compounds show good density, high decomposition temperature, and detonation performance .
Scientific Research Applications
- A series of novel triazole-pyrimidine-based compounds were synthesized and characterized. These compounds demonstrated promising neuroprotective and anti-inflammatory properties .
Neuroprotection and Anti-neuroinflammatory Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-6-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-8-5-4-7-11(12)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLTMJOYDYCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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